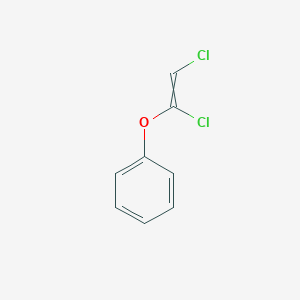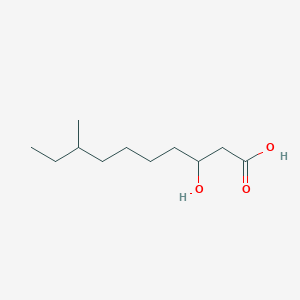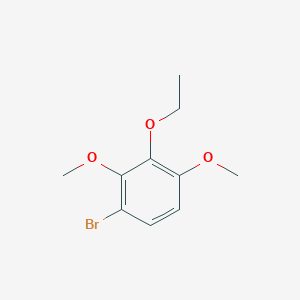
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, phenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, phenylcarbamate is a chemical compound with a complex structure It is a derivative of cyclohexanol, which is a type of alcohol The compound is characterized by the presence of a phenylcarbamate group, which is a functional group derived from carbamic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 5-methyl-2-(1-methylethyl)-, phenylcarbamate typically involves the reaction of cyclohexanol derivatives with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials, including cyclohexanol derivatives and phenyl isocyanate, are fed into reactors where the reaction takes place. The product is then purified through various techniques such as distillation, crystallization, or chromatography to remove impurities and obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbamate group back to the corresponding amine and alcohol.
Substitution: The phenylcarbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines and alcohols.
科学的研究の応用
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, phenylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug delivery systems.
Industry: It can be used in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用機序
The mechanism of action of Cyclohexanol, 5-methyl-2-(1-methylethyl)-, phenylcarbamate involves its interaction with specific molecular targets. The phenylcarbamate group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Menthyl Acetate: Another similar compound is menthyl acetate, which has similar structural features but different functional groups.
特性
CAS番号 |
110383-45-4 |
|---|---|
分子式 |
C17H27NO3 |
分子量 |
293.4 g/mol |
IUPAC名 |
5-methyl-2-propan-2-ylcyclohexan-1-ol;phenylcarbamic acid |
InChI |
InChI=1S/C10H20O.C7H7NO2/c1-7(2)9-5-4-8(3)6-10(9)11;9-7(10)8-6-4-2-1-3-5-6/h7-11H,4-6H2,1-3H3;1-5,8H,(H,9,10) |
InChIキー |
FJWTVUYTVNFJPF-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C(C1)O)C(C)C.C1=CC=C(C=C1)NC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


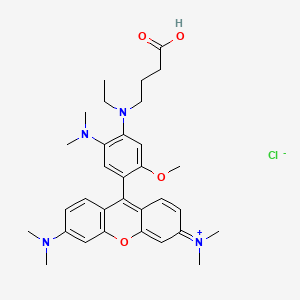

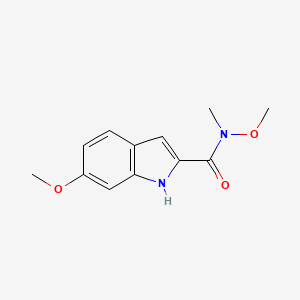
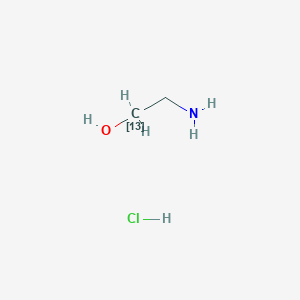


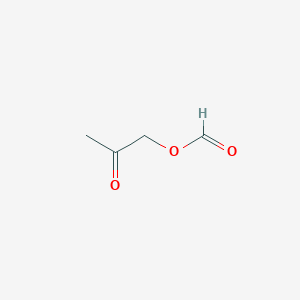
![4-(Trifluoromethoxy)-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14080068.png)
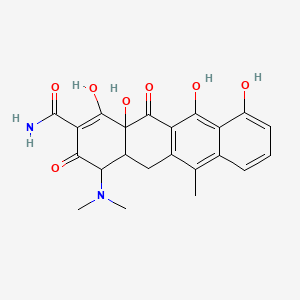

![N-[2-Bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B14080078.png)
